2-chloro-N-(4-methoxyphenyl)-4-methylbenzamide
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Overview
Description
2-chloro-N-(4-methoxyphenyl)-4-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a methoxy group, and a methyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-methoxyphenyl)-4-methylbenzamide typically involves the condensation of 2-chloro-4-methylbenzoic acid with 4-methoxyaniline. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-methoxyphenyl)-4-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carbonyl group in the benzamide can be reduced to form amines or alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of N-substituted benzamides.
Oxidation: Formation of 2-chloro-4-methylbenzoic acid or 2-chloro-4-methylbenzaldehyde.
Reduction: Formation of 2-chloro-N-(4-methoxyphenyl)-4-methylbenzylamine.
Scientific Research Applications
2-chloro-N-(4-methoxyphenyl)-4-methylbenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, analgesic, and anticancer properties.
Materials Science: It is employed in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-methoxyphenyl)-4-methylbenzamide involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to the modulation of various biochemical pathways, resulting in therapeutic effects such as anti-inflammatory or anticancer activity . The compound’s ability to interact with proteins and other biomolecules is attributed to its structural features, including the presence of electron-donating and electron-withdrawing groups .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(4-methoxyphenyl)acetamide: Similar structure but lacks the methyl group on the benzene ring.
2-chloro-N-(4-ethoxyphenyl)-4-methylbenzamide: Similar structure but has an ethoxy group instead of a methoxy group.
2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine: Contains a quinazoline core instead of a benzamide core.
Uniqueness
2-chloro-N-(4-methoxyphenyl)-4-methylbenzamide is unique due to the combination of its chloro, methoxy, and methyl substituents, which confer specific electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-chloro-N-(4-methoxyphenyl)-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-10-3-8-13(14(16)9-10)15(18)17-11-4-6-12(19-2)7-5-11/h3-9H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVEXHEIHIBTLOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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